5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-9-2-3-10(8-11(9)12(16)17)20(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVVMTURZZXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with bis(2-hydroxyethyl)amine and a sulfonylating agent under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)sulfamoyl moiety can be oxidized to form corresponding ketones or aldehydes under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane, acetonitrile, or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzoic acid compounds, including 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid, exhibit significant anticancer properties. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms such as enzyme inhibition (e.g., carbonic anhydrase IX) .
- In vitro studies have shown that certain structural analogs can inhibit the proliferation of cancer cells like MDA-MB-231 (breast cancer) with notable potency .
- Antimicrobial Properties
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A study published in the Royal Society of Chemistry outlined the synthesis and evaluation of new benzenesulfonamide derivatives, including those related to this compound. These derivatives were tested for their ability to inhibit cancer cell growth and showed promising results, particularly in inducing apoptosis in breast cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar sulfonamide derivatives, demonstrating their effectiveness against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The benzoic acid core can participate in various biochemical reactions, modulating the activity of enzymes, receptors, or signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and synthesis highlights of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid with analogous sulfonamide benzoic acid derivatives:
Physicochemical and Pharmacological Insights
Solubility and Bioavailability: The bis(2-hydroxyethyl) substituents in the target compound likely improve water solubility compared to analogs with hydrophobic groups (e.g., 4-butylphenyl, iodophenyl) . This property is critical for oral bioavailability.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) achieves moderate yields (50%) for bulky substituents, while simpler derivatives (e.g., furan-containing) may require milder conditions .
Biological Activity :
- Sulfamoyl benzoic acids with aromatic substituents (e.g., 4-iodophenyl) are explored in kinase inhibition and radiopharmaceuticals due to their electron-rich structures .
- Hydroxyethyl groups in the target compound could mitigate toxicity risks associated with lipophilic moieties, as seen in NSAID derivatives () .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The sulfamoyl group’s substitution pattern significantly impacts target affinity. For example, bulky groups (e.g., 4-butylphenyl) may enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., hydroxyethyl) improve solubility .
- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact-exchange functionals could predict the stability of sulfonamide derivatives, aiding in rational drug design .
Biological Activity
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid (CAS No. 637320-91-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core substituted with sulfamoyl and hydroxyethyl groups. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N1O5S1 |
| Molecular Weight | 295.34 g/mol |
| CAS Number | 637320-91-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzoic acid with bis(2-hydroxyethyl) sulfamide under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to enhance yield.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing sulfamoyl groups. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus . The mechanism is believed to involve interference with bacterial folate synthesis pathways.
Anticancer Potential
Research indicates that compounds with a similar structural motif may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, studies have shown that sulfamoyl derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation . This inhibition leads to an increase in acetylation levels of histones, thus affecting gene expression related to cell cycle regulation and apoptosis.
Enzyme Inhibition Studies
In vitro studies have assessed the enzyme inhibition potential of this compound against various targets. For instance, it has been evaluated for its ability to inhibit carbonic anhydrases, which are implicated in several physiological processes including respiration and acid-base balance . The compound's efficacy in inhibiting these enzymes could be leveraged for therapeutic applications in conditions like glaucoma or epilepsy.
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial activity of sulfamoyl derivatives demonstrated that this compound exhibited significant growth inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range, indicating potent activity .
- Cytotoxicity Assessment : In a cytotoxicity study using human cancer cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting specific enzymes such as carbonic anhydrases and HDACs, the compound alters metabolic pathways crucial for cell survival and proliferation.
- Interference with Folate Metabolism : Its structural similarity to sulfonamide antibiotics allows it to mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
- Induction of Apoptosis : Increased acetylation from HDAC inhibition may lead to the activation of pro-apoptotic genes while suppressing anti-apoptotic factors.
Q & A
Q. What are the recommended synthetic routes for 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Route Design : Begin with sulfamoylation of 2-methylbenzoic acid derivatives using bis(2-hydroxyethyl)sulfamide under controlled anhydrous conditions. Solvent-free reductive amination (similar to methods for benzoxazole derivatives in ) can minimize side reactions.
- Optimization : Apply factorial design of experiments (DoE) to evaluate variables (e.g., temperature, molar ratios, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions, as demonstrated in chemical engineering design principles .
- Validation : Monitor progress via TLC (chloroform:methanol, 7:3 ratio) and confirm purity via HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., pharmaceutical-grade benzoic acid derivatives in ).
- NMR : Analyze H and C spectra for sulfamoyl and hydroxyethyl group signatures.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out byproducts .
- Quality Control : Cross-validate results with matrix-assisted laser desorption/ionization (MALDI) for trace impurities .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility Testing : Perform phase-solubility studies in buffered solutions (pH 2–10) at 25°C and 40°C. Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
- Stability Assessment : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Track degradation products (e.g., hydrolysis of sulfamoyl groups) and correlate with Arrhenius kinetics .
Advanced Research Questions
Q. How can computational tools aid in predicting reaction pathways and optimizing synthesis?
Methodological Answer:
- Quantum Chemistry : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for in silico optimization .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys or Pistachio databases in ) to predict optimal catalysts or solvents. Use Bayesian optimization for high-throughput screening .
Q. How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies?
Methodological Answer:
- Data Triangulation : Replicate experiments under standardized conditions (e.g., fixed solvent systems, inert atmosphere) to isolate variables.
- Statistical Analysis : Apply analysis of variance (ANOVA) to identify significant factors (e.g., catalyst type, reaction time) contributing to yield discrepancies. Use multivariate regression to model interactions .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility, ensuring adherence to FAIR data principles .
Q. What strategies are effective for studying the compound’s interactions in biological systems (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., carbonic anhydrase).
- Molecular Docking : Perform docking simulations (AutoDock Vina) to predict binding modes, followed by molecular dynamics (MD) simulations to assess stability .
- Metabolomic Profiling : Track metabolite formation using LC-MS/MS in cell cultures to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
